molecular formula C7H7BrF3N3 B13130190 3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B13130190
M. Wt: 270.05 g/mol
InChI Key: NCSCRMGIECHNRL-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that features a bromine atom, a trifluoromethyl group, and a tetrahydroimidazo[1,2-a]pyrazine core

Preparation Methods

The synthesis of 3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the imidazo[1,2-a]pyrazine core.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is employed in biological studies to investigate its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can be compared with similar compounds such as:

    3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: This compound also contains a bromine and trifluoromethyl group but has a different core structure.

    3-Trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: Lacks the bromine atom but shares the same core structure.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7BrF3N3

Molecular Weight

270.05 g/mol

IUPAC Name

3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H7BrF3N3/c8-6-5(7(9,10)11)13-4-3-12-1-2-14(4)6/h12H,1-3H2

InChI Key

NCSCRMGIECHNRL-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=C2Br)C(F)(F)F)CN1

Origin of Product

United States

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